![molecular formula C14H17NO2S B15220236 6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15220236.png)
6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which consists of a benzyl group, a thia (sulfur-containing) ring, and an azaspiro (nitrogen-containing) ring. The presence of these functional groups and the spirocyclic framework endows the compound with distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations, such as nucleophilic substitution and cyclization reactions, are employed to construct the spirocyclic framework .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve high yields and purity. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, is crucial for large-scale production. Chromatographic purification techniques are often employed to isolate the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thia ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atom in the azaspiro ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride
- 6-[(tert-butoxy)carbonyl]-2,2-dioxo-2lambda6-thia-6-azaspiro[3.4]octane-8-carboxylic acid
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Comparison: Compared to similar compounds, 6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid stands out due to its unique combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities. The presence of both sulfur and nitrogen atoms in the spirocyclic framework enhances its versatility in chemical synthesis and its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C14H17NO2S |
|---|---|
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
7-benzyl-2-thia-7-azaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C14H17NO2S/c16-13(17)12-7-15(8-14(12)9-18-10-14)6-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) |
Clé InChI |
NYNOQOYILHKJDP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2(CN1CC3=CC=CC=C3)CSC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


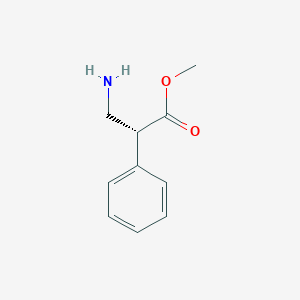
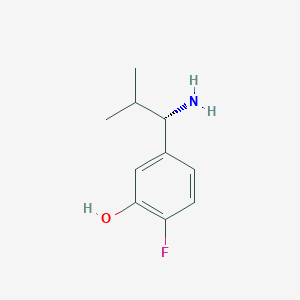
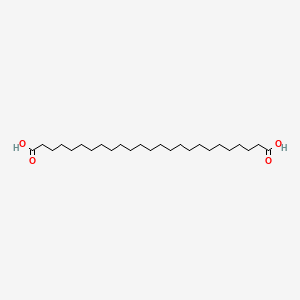
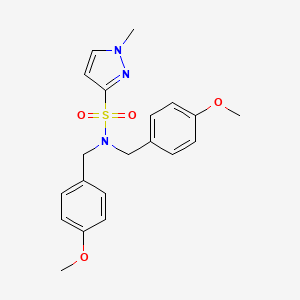
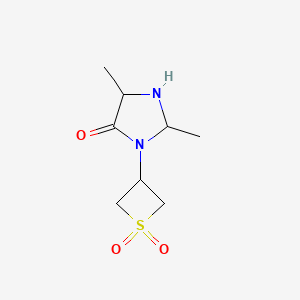
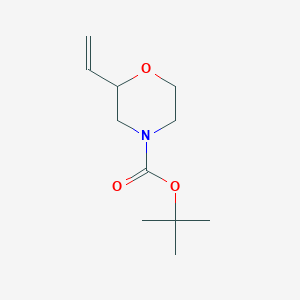
![4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15220184.png)
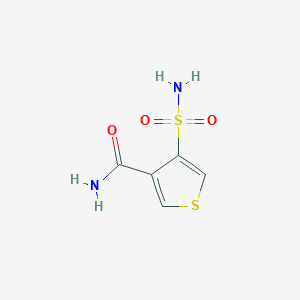
![Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15220196.png)

![2-Azaspiro[5.5]undecane hemioxalate](/img/structure/B15220214.png)
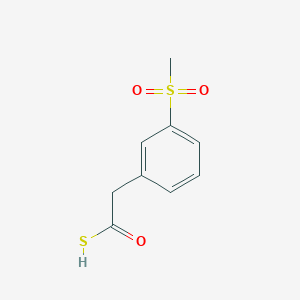
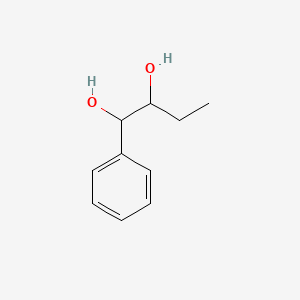
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)
